molecular formula C14H18N2O2 B1404520 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE CAS No. 1158749-81-5

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE

Cat. No.: B1404520
CAS No.: 1158749-81-5
M. Wt: 246.3 g/mol
InChI Key: OOQXVAQAZSHCCR-UHFFFAOYSA-N
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Description

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE is a high-value spirocyclic chemical building block employed in the synthesis of novel therapeutic agents. Its core structure, the 1,6-diazaspiro[3.4]octane scaffold, is recognized in medicinal chemistry as a multifunctional module for constructing structurally diverse and three-dimensionally complex molecules . This spirocyclic framework is a key structural component in several biologically active compounds, including approved pharmaceuticals. For instance, it serves as the central core in Delgocitinib, a pan-Janus kinase (JAK) inhibitor approved for the treatment of moderate to severe chronic hand eczema . The incorporation of spirocyclic scaffolds like 1,6-diazaspiro[3.4]octane is a established strategy to improve the physicochemical properties of drug candidates, potentially leading to better pharmacokinetics and metabolic stability. Research into this and related azaspiro[3.4]octane derivatives continues to be explored for the development of treatments targeting a wide spectrum of diseases, highlighting its significant and ongoing research value . The compound is supplied with the Cbz (carbobenzyloxy) protecting group, which facilitates selective deprotection for further chemical manipulation. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 1,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(11-16)6-8-15-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQXVAQAZSHCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745357
Record name Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-81-5
Record name Phenylmethyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE typically involves the reaction of a diazaspiro intermediate with benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and reduce reaction time.

Chemical Reactions Analysis

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Recent research has explored the potential of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE as a building block in the synthesis of biologically active compounds. Notably, it has been utilized in the development of:

  • Antitubercular Agents : A study identified several derivatives of this compound that exhibited potent activity against Mycobacterium tuberculosis, with one compound demonstrating a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL .
  • Cancer Therapeutics : The compound has been linked to inhibitors targeting cancer-related pathways, such as menin-MLL1 interactions and hepatitis B capsid proteins, indicating its versatility in oncology research .
  • Neurological Research : Its derivatives have been studied for their effects on dopamine receptors, contributing to the understanding of neuropharmacology and potential treatments for neurological disorders .

Case Studies

  • Antitubercular Activity : A set of twelve compounds derived from the diazaspiro framework was synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that modifications to the molecular periphery significantly influenced biological activity, highlighting the importance of structural diversity in drug design .
    Compound IDYield (%)MIC (μg/mL)
    5a5625
    17560.016
    1862100
  • Cancer Treatment Development : A patent outlines a compound incorporating the diazaspiro structure aimed at treating various cancers, including leukemia and myelodysplastic syndromes. This underscores the therapeutic potential of the compound beyond infectious diseases .

Mechanism of Action

The mechanism of action of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-CBZ-1,6-diazaspiro[3.4]octane (inferred from Boc-protected analogs) with structurally related spirocyclic compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Purity (%) Price (USD) Key Applications Evidence Source
6-Boc-1,6-diazaspiro[3.4]octane Boc at N6 228.29 (C11H20N2O2) ≥95 250 mg: $266 nAChR agonist intermediates
1-Methyl-1,6-diazaspiro[3.4]octane Methyl at N1 140.22 (C7H14N2) N/A 100 mg: $100 Base structure for further derivatization
6-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride Methyl at N6, HCl salt 199.12 (C7H16Cl2N2) N/A N/A Preclinical neuropharmacology
6-Methyl-2,6-diazaspiro[3.4]octane Methyl at N2 and N6 154.23 (C7H14N2) 95 100 mg: $5,760 High-cost specialty intermediates
(3S,4R)-1-Benzyl-3-methyl-1,6-diazaspiro[3.4]octane disuccinate Benzyl at N1, methyl at C3, disuccinate salt N/A (C21H28N2O8) N/A N/A Chiral analogs for targeted therapy

Key Comparisons:

Substituent Position and Biological Activity Boc vs. Cbz Groups: Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) are common amine-protecting groups. Boc is acid-labile, enabling deprotection under mild conditions, whereas Cbz requires hydrogenolysis. This difference impacts synthetic routes and drug release mechanisms . However, excessive methylation (e.g., 6-methyl-2,6-diazaspiro[3.4]octane) may reduce solubility, necessitating salt forms (e.g., dihydrochloride) for bioavailability .

Cost and Availability

  • Boc-protected derivatives (e.g., AS17405) are moderately priced ($266/250 mg), reflecting their utility as intermediates . In contrast, 6-methyl-2,6-diazaspiro[3.4]octane commands a premium ($5,760/100 mg), likely due to complex synthesis or niche applications .

Therapeutic Potential Neurological Targets: Boc- and benzyl-substituted spirocycles (e.g., AS17405, AS98891) are precursors to α4β2 nAChR agonists, showing promise in treating Alzheimer’s and schizophrenia . Chiral Analogs: Stereospecific derivatives like (3S,4R)-1-benzyl-3-methyl-1,6-diazaspiro[3.4]octane disuccinate highlight the importance of chirality in receptor binding and metabolic stability .

Synthetic Challenges

  • Spiro[3.4]octane systems require precise ring-closing strategies. For example, 2-Boc-2,6-diazaspiro[3.4]octane (AS12376-A) synthesis involves multistep cyclization, while 1-methyl derivatives are simpler to prepare .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Positional isomerism (e.g., N1 vs. N6 substitution) significantly affects receptor affinity. For instance, 6-Boc-1,6-diazaspiro[3.4]octane exhibits higher α4β2 nAChR binding than its 2-Boc counterpart due to optimal spatial alignment .
  • Pharmacokinetics : Methylated and salt forms (e.g., dihydrochloride) improve oral bioavailability but may require formulation adjustments to mitigate crystallinity issues .
  • Cost-Benefit Analysis : High-purity spirocycles (e.g., 95% pure 6-methyl-2,6-diazaspiro[3.4]octane) are prohibitively expensive for large-scale use, driving research into cost-efficient syntheses .

Biological Activity

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure which contributes to its biological properties. The compound's molecular formula and key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC11H14N2O
Molecular Weight190.25 g/mol
SMILES RepresentationC1CC2(C1)N(C(=O)N2CC)C(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Studies have shown that it can modulate signaling pathways related to pain management and antimicrobial activity.

  • Sigma-1 Receptor Antagonism : Recent research indicates that derivatives of diazaspiro compounds can act as sigma-1 receptor antagonists, enhancing the analgesic effects of mu-opioid receptor agonists without increasing side effects . This mechanism is particularly relevant for developing new analgesics that could mitigate opioid tolerance.
  • Antitubercular Activity : Compounds derived from the diazaspiro framework have demonstrated potent antitubercular activity, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis . This suggests a promising avenue for treating resistant strains of tuberculosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antinociceptive Effects : A series of studies focused on the analgesic properties of sigma-1 receptor antagonists derived from diazaspiro compounds showed significant enhancement in pain relief when combined with morphine, demonstrating their potential in pain management strategies .
  • Antimicrobial Properties : In vitro assays revealed that modifications around the 2,6-diazaspiro[3.4]octane core led to compounds with remarkable antitubercular effects, highlighting the importance of structural diversity in drug design .

Comparative Analysis

To better understand the biological implications of this compound, a comparative analysis with similar compounds was performed:

CompoundActivity TypeMIC (μg/mL)
This compoundSigma-1 antagonistNot specified
Derivative AAntitubercular0.016
Derivative BAntinociceptiveNot specified

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow GHS hazard guidelines (e.g., H315 for skin irritation) with PPE (gloves, goggles, lab coats). Use fume hoods for weighing and reactions. Establish emergency procedures for spills (e.g., neutralization with activated carbon) and maintain access to Safety Data Sheets (SDS) .

Data Contradiction & Analysis

Q. How can multivariate analysis resolve discrepancies in spectroscopic data for this compound derivatives?

  • Answer : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers or batch effects. For conflicting crystallography data, use Rietveld refinement or pair distribution function (PDF) analysis to assess amorphous vs. crystalline phase contributions .

Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicity studies?

  • Answer : Use hierarchical Bayesian models to account for inter-experiment variability. For non-linear responses, fit data to Hill equations or probit models. Validate with bootstrap resampling to estimate confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE
Reactant of Route 2
6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE

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